1-Octadecene

Description

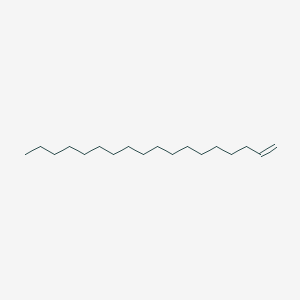

Structure

3D Structure

Properties

IUPAC Name |

octadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3H,1,4-18H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCMONHAUSKTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25511-67-5 | |

| Record name | 1-Octadecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3026932 | |

| Record name | 1-Octadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Melting point = 17.5 deg C; [ChemIDplus] Colorless liquid; mp = 18.3 deg C; [OECD SIDS: Higher Olefins - 2004] | |

| Record name | 1-Octadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000675 [mmHg] | |

| Record name | 1-Octadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-88-9, 27070-58-2 | |

| Record name | 1-Octadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027070582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-OCTADECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTADECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5ZUQ6V4AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of 1-Octadecene in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced chemical synthesis, particularly in the burgeoning field of nanomaterials, the choice of solvent is a critical parameter that dictates the physical and chemical properties of the final product. Among the array of high-boiling point solvents, 1-octadecene has emerged as a versatile and widely utilized medium. Its unique physical properties make it an excellent choice for syntheses requiring high temperatures, such as the production of quantum dots and other nanoparticles. This technical guide provides an in-depth exploration of the physical properties of this compound and their direct implications for its application in chemical synthesis, with a focus on experimental methodologies.

Core Physical Properties of this compound

The utility of this compound in high-temperature synthesis is underpinned by its distinct physical characteristics. A high boiling point, relatively low viscosity at elevated temperatures, and its nature as a non-coordinating solvent are among the most important attributes. These properties allow for a wide temperature window for chemical reactions, facilitate mass transport, and minimize interference with the chemical processes occurring during synthesis. A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Unit | Notes |

| Molecular Formula | C₁₈H₃₆ | ||

| Molecular Weight | 252.48 | g/mol | |

| Boiling Point | 315 | °C | At 1013 hPa[1][2] |

| 179 | °C | At 15 mmHg[3] | |

| Melting Point | 17-18 | °C | [1][2] |

| Density | 0.79 | g/cm³ | At 20 °C[1] |

| Kinematic Viscosity | 3.6 | cSt | At 40 °C[1] |

| 3.8 | cSt | At 37.8 °C[3] | |

| Vapor Pressure | 1.3 | hPa | At 20 °C[1][2] |

| Flash Point | 154 | °C | [1][2][3] |

| Auto-ignition Temperature | 250 | °C | [3] |

| Solubility | Insoluble in water; Miscible with alcohol, acetone, and ether.[4] |

The Role of this compound in Nanoparticle Synthesis

This compound is a preferred solvent for the synthesis of a variety of colloidal nanocrystals, including cadmium selenide (CdSe) quantum dots, iron oxide (Fe₃O₄) nanoparticles, and silicon (Si) nanorods. Its primary functions in these syntheses are:

-

High-Temperature Medium: Its high boiling point allows for the thermal decomposition of organometallic precursors, a common method for nucleating and growing high-quality nanocrystals.[5][6] This high temperature range is crucial for achieving the necessary crystallinity and size monodispersity of the nanoparticles.

-

Non-Coordinating Solvent: this compound is considered a non-coordinating solvent, meaning it does not strongly bind to the surface of the growing nanocrystals.[4][7] This allows for the controlled addition and binding of capping ligands, which are essential for stabilizing the nanoparticles and preventing their aggregation.

-

Surface Passivation and Reactant: In some syntheses, such as that of silicon nanorods, this compound can also act as a surface passivating agent through thermal hydrosilylation. This process is critical for achieving bright photoluminescence from the nanorods by preventing surface oxidation.[8] Furthermore, the terminal alkene group of this compound can participate in redox reactions, for instance, reducing selenium precursors in the synthesis of metal selenide nanocrystals.

A significant consideration when using this compound at high temperatures is its propensity to polymerize.[3][5] This spontaneous polymerization can lead to the formation of poly(this compound) as an impurity that is often difficult to separate from the desired nanocrystal product due to similar solubilities.[3][5] Researchers should be aware of this potential side reaction and may need to employ specific purification techniques or consider alternative saturated, aliphatic solvents to avoid it.[3][5]

Experimental Protocols

The following section details representative experimental protocols for the synthesis of various nanoparticles where this compound plays a central role.

Synthesis of Cadmium Selenide (CdSe) Quantum Dots

The hot-injection method is a widely used technique for the synthesis of high-quality CdSe quantum dots, and this compound is a common solvent for this procedure.

Materials:

-

Cadmium oxide (CdO)

-

Myristic acid or Oleic acid

-

This compound (ODE)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

Hexane

-

Methanol or Acetone

Procedure:

-

Cadmium Precursor Preparation: In a three-neck flask, combine CdO, myristic acid (or oleic acid), and 10 mL of this compound.[8]

-

Heat the mixture to 150-225 °C under an inert atmosphere (e.g., Argon) with stirring until the solution becomes clear and colorless, indicating the formation of the cadmium precursor complex.[8]

-

Selenium Precursor Preparation: In a separate vial, typically inside a glovebox, dissolve selenium powder in trioctylphosphine (TOP) to form a TOP-Se solution.[8] Gentle heating may be necessary to facilitate dissolution.

-

Hot-Injection: Once the cadmium precursor solution is stable at the desired reaction temperature (e.g., 240 °C), rapidly inject the TOP-Se solution into the hot flask.[8]

-

Growth and Quenching: The quantum dots will begin to nucleate and grow. The size of the quantum dots, and thus their optical properties, can be controlled by the reaction time and temperature. Aliquots can be taken at different time points to obtain quantum dots of various sizes.

-

Purification: Cool the reaction mixture to room temperature. Precipitate the quantum dots by adding an excess of a non-solvent like methanol or acetone.[8]

-

Centrifuge the mixture to pellet the quantum dots. Discard the supernatant and re-disperse the quantum dot pellet in a solvent like hexane.[8] This precipitation and re-dispersion process should be repeated multiple times to remove unreacted precursors and excess ligands.[8]

Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles

Thermal decomposition in this compound is also a common method for producing monodisperse iron oxide nanoparticles.

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Oleic acid

-

1,2-Hexadecanediol

-

This compound (ODE)

Procedure:

-

Reaction Mixture Preparation: In a three-neck flask, mix Fe(acac)₃, oleic acid, and 1,2-hexadecanediol with this compound.

-

Degassing: Purge the reaction mixture at an elevated temperature (e.g., 105 °C) for a period (e.g., 30 minutes) under low pressure to remove water and oxygen.

-

Thermal Decomposition: Under an inert atmosphere, increase the temperature of the mixture to a higher temperature (e.g., 200 °C) and hold for a set time (e.g., two hours).

-

Growth: Further increase the temperature to a higher refluxing temperature (e.g., 310 °C) and maintain for a specific duration (e.g., one hour) to allow for the growth of the nanoparticles.

-

Purification: After cooling, the nanoparticles are typically purified by precipitation with a non-solvent (e.g., ethanol) and subsequent centrifugation, similar to the purification of quantum dots.

Synthesis of Silicon (Si) Nanorods

The Solution-Liquid-Solid (SLS) method is employed for the synthesis of silicon nanorods, where this compound serves as a high-boiling point solvent and a passivating agent.

General Methodology:

-

Catalyst Nanoparticle Dispersion: Metal nanocrystals, such as gold (Au) or tin (Sn), that form a eutectic with silicon are dispersed in a high-boiling point solvent like squalane or this compound.

-

Precursor Injection: A silicon precursor, such as trisilane (Si₃H₈), is injected into the hot solvent containing the catalyst nanoparticles and a capping ligand like dodecylamine.[8]

-

SLS Growth: The silicon precursor decomposes at the high temperature, and the silicon atoms dissolve into the liquid metal catalyst nanoparticles. Upon supersaturation, crystalline silicon precipitates out, leading to the growth of a nanorod.

-

Surface Passivation: After the initial growth, the as-prepared nanorods may not be luminescent due to surface oxide. A crucial post-synthesis step involves etching to remove the oxide layer, followed by thermal hydrosilylation with this compound. This step passivates the surface and induces bright photoluminescence.

Visualizing Synthesis Workflows and Logical Relationships

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: A generalized workflow for the hot-injection synthesis of nanoparticles using this compound.

Caption: The influence of this compound's physical properties on the outcomes of nanoparticle synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Solution–Liquid–Solid Growth and Catalytic Applications of Silica Nanorod Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 5. Colloidal silicon nanorod synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mx.nthu.edu.tw [mx.nthu.edu.tw]

Solubility of 1-Octadecene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-octadecene, a long-chain alpha-olefin, in a variety of common organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in nanoparticle synthesis, as a high-boiling point solvent in organic reactions, and in the formulation of various industrial products. This document collates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents visual diagrams to illustrate key concepts and workflows.

Core Principles of this compound Solubility

This compound (C₁₈H₃₆) is a nonpolar, long-chain hydrocarbon. Its solubility behavior is primarily governed by the "like dissolves like" principle. This means it exhibits high solubility in nonpolar solvents due to favorable van der Waals interactions between the long alkyl chain of this compound and the solvent molecules. Conversely, its solubility in polar solvents is limited.

Factors influencing the solubility of this compound include:

-

Solvent Polarity: Nonpolar solvents are the most effective at dissolving this compound.

-

Temperature: The solubility of this compound in most organic solvents is expected to increase with temperature.

-

Molecular Size and Shape: The long, linear chain of this compound influences its packing and interaction with solvent molecules.

Quantitative Solubility Data

Precise, comprehensive quantitative experimental data on the solubility of this compound across a wide range of organic solvents and temperatures is not extensively available in publicly accessible literature. However, based on its chemical properties and data for analogous long-chain hydrocarbons, a qualitative and estimated solubility profile can be established.

| Solvent Class | Solvent | Qualitative Solubility | Estimated Quantitative Data (at 25°C) |

| Alkanes | n-Hexane | Highly Soluble/Miscible | - |

| Cyclohexane | Highly Soluble/Miscible | - | |

| Aromatics | Toluene | Highly Soluble/Miscible | - |

| Benzene | Highly Soluble/Miscible | - | |

| Ethers | Diethyl Ether | Soluble/Miscible[1][2][3][4] | - |

| Ketones | Acetone | Miscible[1][2][3][4] | - |

| Alcohols | Ethanol | Miscible[1][2][3][4] | - |

| Methanol | Miscible | - | |

| 2-Propanol (Isopropanol) | Soluble | A theoretically calculated solubility is approximately 3.08% w/w.[5] | |

| Chlorinated | Chloroform | Miscible[1] | - |

Note: The term "miscible" suggests that this compound and the solvent can dissolve in each other in all proportions. While widely cited, this may be a qualitative description, and for practical applications, experimental determination of the full solubility curve is recommended.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using an isothermal equilibrium and gravimetric analysis method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Calibrated pipettes

-

Drying oven

-

Syringe filters (PTFE, compatible with the solvent)

2. Experimental Procedure:

-

Preparation of Solvent: Ensure the solvent is pure and degassed to avoid the formation of bubbles during the experiment.

-

Sample Preparation: Accurately weigh a known amount of the selected organic solvent into a series of glass vials.

-

Addition of Solute: To each vial, add an excess amount of this compound. The presence of undissolved this compound is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the vials in the thermostatic bath set to the desired temperature. Stir the mixtures vigorously using magnetic stirrers to facilitate the dissolution process and reach equilibrium. The equilibration time can vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time intervals until the concentration of the solution remains constant. A minimum of 24 hours is often recommended.

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved this compound to settle.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated pipette to avoid precipitation of the solute upon cooling. Immediately filter the sample using a syringe filter into a pre-weighed vial.

-

Gravimetric Analysis: Weigh the vial containing the filtered saturated solution.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. The oven temperature should be well below the boiling point of this compound but high enough for efficient solvent removal.

-

Final Weighing: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the this compound residue.

-

Calculation of Solubility: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent.

-

Mass of solvent = (Mass of vial + saturated solution) - (Mass of vial + this compound residue)

-

Mass of this compound = (Mass of vial + this compound residue) - (Mass of empty vial)

-

Solubility ( g/100 g solvent) = (Mass of this compound / Mass of solvent) x 100

-

-

Repeatability: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.

Visualizations

References

The Dual Role of 1-Octadecene: A Non-Coordinating Solvent with a Reactive Nature in Nanoparticle Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octadecene (ODE), a long-chain alpha-olefin, has emerged as a widely utilized high-boiling point solvent in the colloidal synthesis of high-quality nanoparticles, particularly semiconductor quantum dots and magnetic nanocrystals.[1] Its high boiling point (approximately 315°C) allows for the high temperatures often required for precursor decomposition and crystal growth, enabling precise control over nanoparticle size, shape, and crystallinity.[1] Classified as a "non-coordinating" solvent, ODE is presumed to have minimal interaction with the nanoparticle surface, allowing for the directed action of capping ligands to control growth and stability. However, recent research has unveiled the "non-innocent" nature of this compound, revealing its propensity to participate in side reactions, most notably polymerization, at elevated temperatures.[2][3][4] This guide provides a comprehensive overview of the role of this compound in nanoparticle synthesis, detailing its properties, applications, and the critical considerations regarding its inherent reactivity.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is paramount to its effective use in nanoparticle synthesis. As a long-chain hydrocarbon, it is hydrophobic and immiscible with water but readily dissolves many organometallic precursors and organic ligands used in colloidal synthesis.[5][6]

| Property | Value | Reference |

| Molecular Formula | C18H36 | |

| Molecular Weight | 252.48 g/mol | [5] |

| Boiling Point | 315 °C (1013 hPa) | [1] |

| Melting Point | 14-16 °C | [1] |

| Density | 0.789 g/mL at 25 °C | [1] |

| Appearance | Colorless to pale yellow liquid | [5] |

Role as a Non-Coordinating Solvent

The primary function of this compound in nanoparticle synthesis is to serve as a high-temperature reaction medium. Its high boiling point is crucial for achieving the thermal energy required for the decomposition of organometallic precursors and the subsequent nucleation and growth of nanocrystals.[7][2] The term "non-coordinating" implies that it does not strongly bind to the surface of the growing nanoparticles, leaving this role to other intentionally added molecules like oleic acid or oleylamine.[7] This allows for a clean and controlled surface chemistry, which is essential for the optical and electronic properties of the final nanoparticles.

The use of this compound offers several advantages:

-

High Reaction Temperatures: Enables the synthesis of highly crystalline nanoparticles.[7]

-

Controlled Kinetics: The high boiling point allows for a wide temperature window to fine-tune the reaction kinetics, influencing the size and size distribution of the nanoparticles.[7]

-

Good Solubility: It effectively dissolves a wide range of precursors and ligands.[8]

-

Relative Inertness (at lower temperatures): At temperatures below its polymerization threshold, it provides a stable reaction environment.

Experimental Protocol: Synthesis of Cadmium Selenide (CdSe) Quantum Dots

The following is a representative "hot-injection" protocol for the synthesis of CdSe quantum dots using this compound as the solvent. This method allows for the rapid nucleation of nanoparticles, leading to a narrow size distribution.

Materials:

-

Cadmium oxide (CdO)

-

Myristic acid

-

This compound (ODE)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

Hexane

-

Methanol or Acetone

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with temperature controller

-

Schlenk line for inert atmosphere (Argon or Nitrogen)

-

Condenser

-

Thermocouple

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Preparation of Cadmium Precursor:

-

In a three-neck flask, combine CdO, myristic acid, and 10 mL of this compound.

-

Heat the mixture to 150°C under a constant flow of argon while stirring. The solution should turn clear and colorless, indicating the formation of cadmium myristate.[9]

-

Once the solution is clear, increase the temperature to 240°C.

-

-

Preparation of Selenium Precursor:

-

Hot-Injection and Growth:

-

Once the cadmium precursor solution is stable at 240°C, rapidly inject the TOP-Se solution into the hot flask with vigorous stirring.[9]

-

The injection will cause a rapid change in color, indicating the nucleation and growth of CdSe quantum dots.

-

The reaction time at this temperature will determine the final size of the quantum dots. Aliquots can be taken at different time points to monitor the growth via UV-Vis spectroscopy.[10]

-

-

Quenching and Purification:

-

After the desired reaction time, cool the reaction mixture to room temperature.

-

Add an excess of methanol or acetone to precipitate the quantum dots.[9]

-

Centrifuge the mixture to pellet the quantum dots.

-

Discard the supernatant and re-disperse the quantum dot pellet in a small amount of hexane.

-

Repeat the precipitation and re-dispersion process two more times to remove unreacted precursors and excess ligands.[9]

-

The "Non-Innocent" Behavior of this compound: Polymerization

A critical aspect often overlooked is the thermal instability of this compound at the high temperatures employed in nanoparticle synthesis. Research has shown that this compound can spontaneously polymerize at temperatures above 120°C, a common temperature range for these reactions.[2][3][11] This polymerization leads to the formation of poly(this compound) (poly(ODE)), an aliphatic impurity that is often difficult to separate from the desired nanoparticles due to its similar size and solubility.[3][4]

The following table summarizes the conversion of this compound to poly(this compound) at different temperatures after 24 hours.

| Reaction Temperature (°C) | Conversion to Poly(ODE) (%) | Yield of Poly(ODE) by Mass (%) | Reference |

| 120 | 0.64 | 0.07 | [3] |

| 160 | 6.58 | 3.38 | [3] |

| 240 | 24.01 | 14.79 | [3] |

| 320 | 88.51 | 66.32 | [3] |

The presence of poly(ODE) can significantly impact the purity of the final nanoparticle product and may interfere with subsequent surface functionalization and applications.[4]

Visualizing the Process and the Problem

To better understand the workflow and the challenges associated with using this compound, the following diagrams are provided.

Caption: A simplified workflow for the synthesis of CdSe quantum dots.

Caption: Logical diagram illustrating the formation of poly(this compound) and the resulting purification challenge.

Mitigation Strategies and Alternatives

The discovery of this compound's reactivity has prompted the exploration of strategies to mitigate the formation of poly(ODE) and to find alternative solvents.

-

Use of Saturated Solvents: Replacing this compound with saturated alkanes of similar high boiling points, such as octadecane or squalane, can prevent polymerization as these molecules lack the reactive double bond.[2][3] However, the solid nature of octadecane at room temperature can be inconvenient.[3]

-

Ligand Exchange and Modified Purification: For syntheses where this compound is essential (e.g., when it also acts as a reagent), a post-synthetic ligand exchange to more polar ligands can be performed. This increases the polarity difference between the nanoparticles and the nonpolar poly(ODE), facilitating their separation through precipitation.[2][3][11]

-

Alternative High-Boiling Point Solvents: Other non-coordinating, high-boiling point solvents such as heat transfer fluids (e.g., Dowtherm A or Therminol 66) can be considered, although their compatibility with specific precursor systems must be evaluated.[5][12]

Conclusion

This compound remains a valuable and widely used solvent in the synthesis of high-quality nanoparticles due to its high boiling point and ability to facilitate controlled crystal growth. However, researchers and drug development professionals must be acutely aware of its "non-innocent" nature, specifically its propensity to polymerize at the elevated temperatures required for many syntheses. This can lead to significant product contamination that is difficult to remove with standard purification techniques. By understanding this limitation and employing appropriate mitigation strategies, such as the use of alternative saturated solvents or modified purification protocols, the purity and quality of the synthesized nanoparticles can be ensured, paving the way for their successful application in various fields, including drug delivery and diagnostics.

References

- 1. This compound | 112-88-9 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 5. guidechem.com [guidechem.com]

- 6. OCTADECENE - Ataman Kimya [atamanchemicals.com]

- 7. Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical synthesis and optical characterization of regular and magic-sized CdS quantum dot nanocrystals using 1-dodecanethiol | Journal of Materials Research | Cambridge Core [cambridge.org]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. The Trouble with ODE: Polymerization during Nanocrystal Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is OCTADECENE?Uses,Purification method_Chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Octadecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octadecene, a long-chain alpha-olefin, is a critical component in various scientific and industrial applications, notably as a high-boiling solvent in the synthesis of nanoparticles for drug delivery systems and as a precursor in the production of polymers and specialty chemicals. Its thermal behavior is of paramount importance for process safety, product purity, and the optimization of reaction conditions. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights relevant to its application in research and development.

Physicochemical and Thermal Properties of this compound

A foundational understanding of this compound's physical and thermal properties is essential for interpreting its behavior at elevated temperatures. Key properties are summarized in the table below.

| Property | Value | Unit |

| Molecular Formula | C₁₈H₃₆ | - |

| Molecular Weight | 252.48 | g/mol |

| Boiling Point | 315 | °C |

| Melting Point | 14 - 16 | °C |

| Flash Point | 155 | °C |

| Autoignition Temperature | 250 | °C |

Thermal Stability and Competing Reactions

The thermal behavior of this compound is characterized by two primary competing processes at elevated temperatures: polymerization and thermal decomposition (cracking). The dominant pathway is highly dependent on the temperature and reaction time.

Thermal Polymerization

At moderately elevated temperatures, this compound can undergo spontaneous polymerization. This process is particularly relevant in applications where this compound is used as a high-temperature solvent, such as in nanocrystal synthesis.

Key Findings:

-

Onset of Polymerization: Spontaneous polymerization of this compound has been observed to begin at temperatures as low as 120 °C.[1]

-

Temperature Dependence: The rate of polymerization increases significantly with temperature.[1]

Quantitative Data on Thermal Polymerization of this compound

The following table summarizes the conversion of this compound to poly(this compound) after 24 hours at various temperatures in an inert atmosphere.

| Temperature (°C) | Conversion (%) |

| 120 | 0.64 |

| 160 | 6.58 |

| 240 | 24.01 |

| 320 | 88.51 |

Data sourced from Dhaene et al., 2019.[1]

The formation of poly(this compound) can be an undesirable side reaction, leading to impurities in the final product and changes in the viscosity of the reaction medium.

Thermal Decomposition (Cracking)

At higher temperatures, thermal decomposition, or cracking, becomes the predominant thermal event. This process involves the cleavage of chemical bonds, leading to the formation of smaller, more volatile molecules.

Mechanistic Pathways of Thermal Decomposition

The thermal decomposition of this compound is understood to proceed through a free-radical chain reaction, which can be broken down into three main stages: initiation, propagation, and termination.

Initiation

The process begins with the homolytic cleavage of a carbon-carbon (C-C) bond, which has a lower bond dissociation energy than carbon-hydrogen (C-H) bonds. This initiation step forms two smaller alkyl radicals.

Propagation

The initial radicals can then participate in a series of reactions that propagate the chain decomposition. The most significant of these is beta-scission . In this process, the radical cleaves the C-C bond that is in the beta position relative to the carbon atom with the unpaired electron. This results in the formation of a smaller alkene (often ethene) and a new, smaller primary free radical.[2] This new radical can then undergo further beta-scission, leading to a cascade of fragmentation.

Termination

The chain reaction is terminated when two free radicals combine to form a stable, non-radical product. This can occur through radical combination or disproportionation.

Expected Decomposition Products

Based on the mechanism of beta-scission and studies on the pyrolysis of similar long-chain hydrocarbons, the thermal decomposition of this compound in an inert atmosphere is expected to yield a complex mixture of smaller hydrocarbons. Pyrolysis-GC-MS studies of long-chain n-alkanes reveal the formation of a series of smaller n-alkanes and 1-alkenes.[3][4] Therefore, the primary decomposition products of this compound are anticipated to be a homologous series of alpha-olefins and alkanes with shorter chain lengths than the parent molecule.

Under fire conditions, or in the presence of an oxidizing agent, the hazardous decomposition products are primarily carbon oxides (carbon monoxide and carbon dioxide).[5]

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability and decomposition of this compound, standardized experimental protocols are crucial. The following sections detail the methodologies for key thermal analysis techniques.

Thermogravimetric Analysis (TGA)

TGA is used to determine the temperature at which a material begins to decompose by measuring its mass loss as a function of temperature in a controlled atmosphere.

Experimental Workflow:

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of thermal events such as melting, crystallization, and decomposition.

Experimental Workflow:

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Workflow:

Conclusion

The thermal behavior of this compound is complex, involving both polymerization at moderate temperatures and decomposition at higher temperatures. For applications in research and drug development, a thorough understanding of these processes is essential to ensure product quality, process safety, and experimental reproducibility. The information and protocols provided in this guide serve as a valuable resource for professionals working with this compound at elevated temperatures. Further research focusing on detailed kinetic studies of this compound decomposition would provide a more complete quantitative understanding of its thermal stability limits.

References

1-Octadecene: A Comprehensive Technical Guide for Researchers

CAS Number: 112-88-9 Molecular Formula: C₁₈H₃₆ Molecular Weight: 252.48 g/mol [1][2]

This technical guide provides an in-depth overview of 1-Octadecene, a long-chain alpha-olefin pivotal in various research and development sectors, particularly in materials science and drug delivery. This document outlines its chemical and physical properties, synthesis methodologies, and significant applications, with a focus on its role in the formulation of advanced materials. Experimental protocols and potential challenges in its application are also detailed to support researchers and drug development professionals.

Core Properties and Specifications

This compound is a colorless liquid at room temperature, characterized by a terminal double bond, which is the site of its chemical reactivity.[3] Its long hydrocarbon chain imparts a hydrophobic nature, making it an excellent non-coordinating solvent for the synthesis of nanoparticles and other materials at high temperatures.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 112-88-9 | [1] |

| Molecular Formula | C₁₈H₃₆ | [1] |

| Molecular Weight | 252.48 g/mol | [1][2] |

| Density | 0.789 g/mL at 25 °C | [1] |

| Boiling Point | 314.4 ± 5.0 °C at 760 mmHg | |

| Melting Point | 14-16 °C | [1] |

| Flash Point | 149.00 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.444 | [1] |

| Vapor Pressure | 1.3 hPa at 20 °C | [1] |

| Solubility | Insoluble in water; Miscible with alcohol, acetone, and ether. | [1][3] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through the oligomerization of ethylene.[5] This process typically utilizes Ziegler-Natta or metallocene catalysts under controlled conditions of high pressure (10–50 bar) and temperature (50–200°C) to ensure the selective formation of the terminal olefin.[5]

For laboratory-scale synthesis, various methods have been reported. One such method involves the dehydration of 1-octadecanol. A general representation of this synthesis route is the acid-catalyzed dehydration of the corresponding alcohol.

Applications in Research and Drug Development

This compound's unique properties make it a valuable component in several advanced applications:

-

Nanoparticle and Quantum Dot Synthesis: It is extensively used as a high-boiling, non-coordinating solvent in the synthesis of colloidal quantum dots (e.g., CdSe, CdS) and other nanocrystals.[2][4][6] Its thermal stability allows for precise temperature control during particle formation, which is crucial for achieving monodisperse nanoparticles with desired optical and electronic properties.[6] In some syntheses, this compound can also act as a reducing agent for precursors like sulfur and selenium.[4]

-

Drug Delivery Systems: The hydrophobic nature of this compound and its derivatives makes them suitable for use as emollients and components in the formulation of drug delivery vehicles, such as nanoparticles for nanomedicine.[5]

-

Surface Modification: It is used in the preparation of alkene-terminated self-assembled monolayers on silicon surfaces.[1] This functionalization can alter the surface properties of materials, for instance, to reduce friction and adhesion in microdevices.[7]

-

Polymer Synthesis: this compound serves as a co-monomer in the production of polymers like linear low-density polyethylene (LLDPE), enhancing the flexibility and tear resistance of the final product.[5]

-

Lubricants and Surfactants: It is a precursor in the manufacturing of synthetic lubricants and surfactants due to its long hydrocarbon chain and the reactivity of its double bond.[5][8]

Experimental Protocols

Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol describes a typical hot-injection synthesis of CdSe quantum dots using this compound as a solvent.

Materials:

-

Cadmium oxide (CdO)

-

Myristic acid

-

This compound (ODE)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

Methanol

-

Hexane

Procedure:

-

Cadmium Precursor Preparation: In a three-neck flask, combine Cadmium Oxide, Myristic Acid, and 10 mL of this compound.

-

Heat the mixture to 150°C under an inert atmosphere (e.g., Argon) with stirring until the solution becomes clear and colorless, indicating the formation of cadmium myristate.

-

Raise the temperature to 240°C.

-

Selenium Precursor Preparation: In a glovebox, dissolve Selenium powder in Trioctylphosphine to create a TOP-Se solution.

-

Injection: Rapidly inject the TOP-Se solution into the hot cadmium precursor solution. The reaction mixture will change color, indicating the nucleation and growth of CdSe quantum dots.

-

Growth and Termination: The size of the quantum dots can be controlled by the reaction time at this temperature. After the desired size is achieved, cool the reaction mixture to room temperature.

-

Purification: Add an excess of methanol to precipitate the quantum dots. Centrifuge the mixture to pellet the QDs. Discard the supernatant and re-disperse the QD pellet in hexane. Repeat this precipitation and re-dispersion process multiple times to purify the quantum dots.[9]

Below is a workflow diagram for the synthesis of CdSe quantum dots.

References

- 1. This compound | 112-88-9 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is OCTADECENE?Uses,Purification method_Chemicalbook [chemicalbook.com]

- 5. OCTADECENE - Ataman Kimya [atamanchemicals.com]

- 6. Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C18H36 | CID 8217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

safety precautions and handling of 1-Octadecene in the lab

An In-depth Technical Guide to the Safe Handling of 1-Octadecene in the Laboratory

Introduction

This compound is a long-chain alpha-olefin commonly utilized in research and development, particularly in the synthesis of nanoparticles and quantum dots where it often serves as a non-coordinating, high-boiling point solvent. Its unique properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides comprehensive safety precautions, handling procedures, and emergency responses tailored for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazard is its aspiration toxicity; it may be fatal if swallowed and enters the airways.[1][2][3][4] Repeated exposure may also cause skin dryness or cracking.[1][4]

GHS Hazard Statements:

-

H304: May be fatal if swallowed and enters airways.[1][3][4]

-

EUH066: Repeated exposure may cause skin dryness or cracking.[1][4]

Hazard Pictogram:

-

Health Hazard (GHS08)

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆ | [1][3][5] |

| Molecular Weight | 252.48 g/mol | [1][6][7][8] |

| Appearance | Colorless liquid or white semi-solid | [5][6][7] |

| Melting Point | 14-18 °C (57-64 °F) | [5][7] |

| Boiling Point | 314-317 °C (597-603 °F) at 760 mmHg | [7] |

| Density | 0.789 g/mL at 20-25 °C | [3] |

| Vapor Pressure | 0.0000675 mmHg | [5] |

| Vapor Density | 8.71 (Air = 1.0) | [2] |

| Solubility | Insoluble in water; Soluble in hydrocarbon solvents. | [2][4][6][7] |

Toxicological Data

Toxicological data is essential for assessing health risks associated with exposure.

| Toxicity Endpoint | Species | Route | Value | Classification | Source |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 10,000 mg/kg | Not classified as acutely toxic | [2] |

| Skin Irritation | Rabbit | Skin | No skin irritation | Not classified | [2] |

| Eye Irritation | - | Eye | No eye irritation | Not classified | [2] |

| Sensitization | Guinea Pig | Skin | Did not cause sensitization | Not a skin sensitizer | [2][4] |

| Repeated Dose Toxicity (NOEL) | Rat | Oral Gavage | 1,000 mg/kg/day | - | [2][4] |

| Aspiration Hazard | - | - | - | Category 1 | [2][3][4] |

Fire and Explosion Hazards

This compound is a combustible liquid with a slight fire hazard when exposed to heat or flame.[6]

| Hazard Parameter | Value | Source |

| Flash Point | 149-155 °C (300-311 °F) - Closed Cup | [7] |

| Autoignition Temperature | 250 °C (482 °F) | [4][7][9] |

| Flammability | Combustible Liquid | [3][6] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | [3][4][6][10] |

| Explosion Hazard | Vapors may form explosive mixtures with air upon intense heating.[3] Mists containing the material may be explosive.[6] |

Suitable Extinguishing Media: Water spray, water fog, foam, dry chemical, carbon dioxide (CO₂).[1][3][11] Unsuitable Extinguishing Media: High volume water jet.[4][9]

Experimental Protocols

Adherence to standardized protocols is paramount for minimizing risk.

Standard Handling and Storage Protocol

-

Engineering Controls:

-

Always handle this compound in a well-ventilated area.[6]

-

Use a chemical fume hood or provide local exhaust ventilation to minimize inhalation of vapors or mists.[1][11]

-

Ensure emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of potential exposure.[11]

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear neoprene or nitrile rubber gloves. Inspect gloves for integrity before each use.[1][11]

-

Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[11] A face shield may be required for splash hazards.[1]

-

Skin and Body Protection: Wear a lab coat or a complete chemical-resistant suit.[1][11] Safety shoes are also recommended.[2][4]

-

Respiratory Protection: If there is a risk of inhalation and engineering controls are insufficient, use a NIOSH-approved air-purifying respirator with organic vapor cartridges.[1][4][9]

-

-

Handling Procedures:

-

Avoid all personal contact, including inhalation of vapors and skin/eye contact.[6]

-

Avoid splash filling and do not use compressed air for filling or discharging operations.[6]

-

Keep containers securely sealed when not in use.[6]

-

Wash hands thoroughly with soap and water after handling and before leaving the work area.[1][11]

-

-

Storage:

Spill Response Protocol

-

Immediate Actions:

-

Containment and Cleanup:

-

Prevent the spill from entering drains, sewers, or public waters.[1][2][11]

-

Contain the spill using dikes or inert absorbent materials like sand, earth, silica gel, or universal binder.[2][6][9][11]

-

Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1][2]

-

-

Post-Cleanup:

First Aid Protocol

-

Ingestion:

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

Visualized Workflows and Hazard Relationships

Diagrams help to visually reinforce safety procedures and the logical connections between hazards and protective measures.

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. qchem.com.qa [qchem.com.qa]

- 3. carlroth.com [carlroth.com]

- 4. cpchem.com [cpchem.com]

- 5. This compound | C18H36 | CID 8217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. scribd.com [scribd.com]

- 8. This compound (CAS 112-88-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. qchem.com.qa [qchem.com.qa]

- 10. fishersci.com [fishersci.com]

- 11. gelest.com [gelest.com]

A Technical Guide to 1-Octadecene: Commercial Sources, Purity Grades, and Applications for Researchers

For scientists and professionals in research and drug development, sourcing high-quality reagents is paramount to achieving reliable and reproducible results. 1-Octadecene (C₁₈H₃₆), a long-chain alpha-olefin, is a versatile solvent and reagent, particularly prominent in the synthesis of nanoparticles and polymers. Its utility, however, is intrinsically linked to its purity. This technical guide provides an in-depth overview of the commercial sources of this compound, its available purity grades, methods for its analysis, and the critical role purity plays in various research applications.

Commercial Availability and Purity Grades of this compound

This compound is commercially available from a variety of chemical suppliers in several purity grades, each suited for different applications. The most common grades range from technical grade, with a purity of around 90%, to high-purity grades exceeding 99%. The primary impurities in lower-grade this compound are typically its isomers (such as internal octadecenes) and the corresponding saturated alkane, n-octadecane.

Below is a summary of common commercial grades of this compound offered by major suppliers. It is important to note that specifications can vary by supplier and batch, so it is always recommended to consult the Certificate of Analysis (CoA) for specific details.

| Purity Grade | Typical Purity (%) | Key Suppliers | Common Applications |

| Technical Grade | ~90% | Sigma-Aldrich, Thermo Fisher Scientific | General solvent, starting material for less sensitive syntheses |

| Synthesis Grade | ≥91.0% - ≥95.0% | Merck (Sigma-Aldrich), TCI, Ottokemi | Organic synthesis, polymer synthesis |

| High Purity | ≥99.0% | Sigma-Aldrich, Alkemist | Nanoparticle and quantum dot synthesis, sensitive polymerizations |

| Analytical Standard | ≥99.0% - >99.5% | Sigma-Aldrich, TCI | Gas chromatography reference standard, analytical applications |

| Certified Reference Material | Varies (certified) | Sigma-Aldrich (TraceCERT®) | Instrument calibration and validation |

The Role of Purity in Key Research Applications

The selection of an appropriate purity grade of this compound is critical and directly impacts the outcome of experimental work.

Nanoparticle and Quantum Dot Synthesis: High-purity this compound (>99%) is often essential for the synthesis of monodisperse nanoparticles and quantum dots.[1][2][3] It serves as a high-boiling point, non-coordinating solvent that provides a stable medium for particle growth at elevated temperatures.[4] Impurities can interfere with nucleation and growth kinetics, leading to variations in particle size, shape, and optical properties. Furthermore, at the high temperatures often employed in these syntheses (120–320 °C), this compound itself can polymerize, creating poly(this compound) impurities that are difficult to separate from the final nanocrystal product.[5][6][7][8] The use of high-purity starting material can minimize these side reactions.

Polymer Science: In polymer synthesis, this compound can be used as a comonomer to modify the properties of polymers like polyethylene.[9] The purity of the monomer is crucial as impurities can affect the polymerization process, catalyst activity, and the final properties of the polymer, such as its flexibility and durability.[9]

The logical relationship between the purity of this compound and its suitability for various applications can be visualized as a workflow.

Industrial Synthesis and Purification

The industrial production of this compound, along with other linear alpha-olefins, is primarily achieved through the oligomerization of ethylene.[9] Processes like the catalytic Ziegler process use catalysts such as triethyl aluminium to polymerize ethylene into a range of alpha-olefins with varying chain lengths.[10]

Following oligomerization, the resulting mixture of alpha-olefins is separated into fractions of different chain lengths through fractional distillation.[11] The efficiency of this distillation process determines the purity of the final this compound product. Achieving high purity (>99%) requires advanced fractionation techniques to effectively separate this compound from its close-boiling isomers and saturated alkanes.[9]

The general workflow from raw material to purified product and its analysis is outlined below.

References

- 1. This compound 99% | Lab Grade Pakistan | Nanoparticle Synthesis | Alkemist [alkemist.org]

- 2. China this compound CAS 112-88-9 factory and manufacturers | Unilong [unilongmaterial.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound: applications and safety_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Trouble with ODE: Polymerization during Nanocrystal Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 9. OCTADECENE - Ataman Kimya [atamanchemicals.com]

- 10. Straight-chain terminal alkene - Wikipedia [en.wikipedia.org]

- 11. US5853551A - Process for the separation of alpha-olefins by distillation of an effluent comprising ethylene and 1-butene - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fundamental Applications of 1-Octadecene in Materials Science

Introduction

This compound (ODE) is a long-chain alpha-olefin with the chemical formula C₁₈H₃₆. Its high boiling point (315 °C), chemical stability, and hydrophobic nature make it a versatile and widely utilized compound in materials science.[1] This technical guide provides a comprehensive overview of the fundamental applications of this compound, focusing on its roles as a high-boiling point solvent, a capping agent, a monomer for polymer synthesis, and a component in functional materials. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its application in research and development.

This compound in the Synthesis of Nanoparticles

This compound is a preferred solvent for the high-temperature synthesis of a variety of nanoparticles, including quantum dots, upconversion nanoparticles, and magnetic nanoparticles. Its high boiling point allows for the necessary thermal energy to facilitate the crystallization of high-quality nanocrystals. Furthermore, its non-coordinating nature in many systems allows for precise control over nanoparticle growth kinetics through the introduction of specific capping agents.

Synthesis of Cadmium Selenide (CdSe) Quantum Dots

In the synthesis of CdSe quantum dots, this compound serves as a high-temperature solvent that enables the thermolysis of organometallic precursors. The size of the resulting quantum dots, and consequently their photoluminescent properties, can be tuned by controlling the reaction temperature and time.

Experimental Protocol: Synthesis of CdSe Quantum Dots

Materials:

-

Cadmium oxide (CdO)

-

Myristic acid

-

This compound (ODE)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

Hexane

-

Methanol or Acetone

Procedure:

-

In a three-neck round-bottom flask, combine CdO and myristic acid in this compound.

-

Heat the mixture to 150°C under an inert atmosphere (e.g., Argon) with stirring until the solution becomes clear and colorless, indicating the formation of cadmium myristate.[2]

-

In a separate vial, dissolve selenium powder in trioctylphosphine to prepare a TOP-Se solution. This may require gentle heating.[2]

-

Increase the temperature of the cadmium precursor solution to 240°C.

-

Rapidly inject the TOP-Se solution into the hot flask.

-

Aliquots of the reaction mixture can be taken at different time intervals and quenched to room temperature to obtain quantum dots of varying sizes.[3]

-

To purify the quantum dots, precipitate them by adding methanol or acetone and then centrifuge the mixture.

-

Discard the supernatant and re-disperse the quantum dot pellet in hexane. Repeat the precipitation and re-dispersion steps for further purification.[2]

Quantitative Data: Effect of Reaction Time on CdSe Quantum Dot Properties

| Reaction Time (seconds) | Nanoparticle Diameter (nm) | Emission Wavelength (nm) | Perceived Color |

| 10 | 2.5 | 520 | Green |

| 30 | 3.0 | 555 | Yellow |

| 60 | 3.5 | 580 | Orange |

| 120 | 4.5 | 610 | Red |

Note: The data presented are representative and can vary based on specific reaction conditions.

Caption: Workflow for the synthesis of CdSe quantum dots.

Synthesis of NaYF₄ Upconversion Nanoparticles

This compound is also a common solvent for the synthesis of lanthanide-doped upconversion nanoparticles (UCNPs), such as NaYF₄:Yb³⁺,Er³⁺. The high temperature afforded by this compound is crucial for the formation of the desired hexagonal crystal phase, which exhibits higher upconversion efficiency.

Experimental Protocol: Synthesis of Hexagonal-Phase NaYF₄:Yb³⁺,Er³⁺ UCNPs

Materials:

-

YCl₃, YbCl₃, ErCl₃

-

This compound (ODE)

-

Oleic acid (OA)

-

Methanol

-

NH₄F

-

NaOH

Procedure:

-

Dissolve the rare-earth chlorides in a mixture of this compound and oleic acid in a three-neck flask.

-

Heat the mixture to 160°C under vacuum for 30 minutes to remove water and oxygen, forming a clear solution.

-

Cool the solution to room temperature.

-

Add a methanol solution of NH₄F and NaOH to the flask and stir for 30 minutes.

-

Heat the mixture to 120°C for 30 minutes to remove the methanol.

-

Under an argon atmosphere, heat the solution to reflux (approximately 325°C) and maintain for a specified time to allow for nanocrystal growth.

-

After cooling, precipitate the UCNPs by adding ethanol and collect them by centrifugation.

-

Wash the nanoparticles with ethanol and re-disperse them in a nonpolar solvent like cyclohexane.

Caption: Workflow for the synthesis of NaYF₄ UCNPs.

Synthesis of Fe₃O₄ Magnetic Nanoparticles

The thermal decomposition of iron precursors in this compound is a common method for producing monodisperse superparamagnetic iron oxide nanoparticles (SPIONs). This compound provides the high-temperature environment needed for the decomposition of precursors like iron oleate or iron acetylacetonate.

Experimental Protocol: Synthesis of Fe₃O₄ Nanoparticles by Thermal Decomposition

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium oleate

-

This compound (ODE)

-

Oleic acid

-

Ethanol

-

Hexane

Procedure:

-

Synthesize the iron oleate precursor by reacting FeCl₃·6H₂O with sodium oleate in a suitable solvent mixture.

-

In a three-neck flask, dissolve the iron oleate precursor and oleic acid in this compound.

-

Heat the mixture to reflux (around 320°C) under a nitrogen atmosphere with vigorous stirring for a designated period.

-

Cool the reaction mixture to room temperature.

-

Add ethanol to precipitate the Fe₃O₄ nanoparticles.

-

Separate the nanoparticles by centrifugation or with a magnet.

-

Wash the nanoparticles with ethanol and re-disperse them in a nonpolar solvent like hexane.

Caption: Workflow for Fe₃O₄ nanoparticle synthesis.

Unintentional Polymerization of this compound

A critical consideration when using this compound as a high-temperature solvent is its tendency to undergo spontaneous polymerization at temperatures above 120°C.[4][5] This results in the formation of poly(this compound), a waxy byproduct that can be difficult to separate from the desired nanoparticles due to similar solubilities.[4] This contamination can affect the purity and performance of the final material.

Quantitative Data: Spontaneous Polymerization of this compound

| Temperature (°C) | Conversion after 24h (%) | Yield by Mass (%) | Molecular Weight of Poly(this compound) ( g/mol ) |

| 120 | 0.64 | 0.07 | ~10,000 |

| 160 | 6.58 | 3.38 | ~7,000 |

| 240 | 24.01 | 14.79 | ~4,000 |

| 320 | 88.51 | 66.32 | ~2,000 |

Data sourced from Dhaene et al., Nano Lett. 2019, 19, 10, 7411-7417.[6]

Caption: Spontaneous polymerization of this compound at high temperatures.

To mitigate this issue, researchers can consider using saturated alkanes with similar high boiling points, such as octadecane or squalane, as alternative solvents.[7][8]

This compound in Polymer Science

The terminal double bond in this compound makes it a reactive monomer for polymerization reactions, particularly in the presence of Ziegler-Natta and metallocene catalysts.[9]

Homopolymerization of this compound

This compound can be polymerized to form poly(this compound), a polymer with a long aliphatic side chain that influences its properties. The tacticity of the polymer (the stereochemical arrangement of the side chains) can be controlled by the choice of catalyst.

Experimental Protocol: Metallocene-Catalyzed Polymerization of this compound

Materials:

-

This compound

-

Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

-

Methylaluminoxane (MAO) cocatalyst

-

Toluene (solvent)

-

Methanol (for quenching)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the metallocene catalyst in toluene.

-

Add the MAO cocatalyst to the solution and stir.

-

Introduce the this compound monomer to the activated catalyst solution.

-

Maintain the reaction at a specific temperature (e.g., 30-70°C) for the desired duration.

-

Quench the polymerization by adding methanol.

-

Precipitate the polymer in an excess of methanol, filter, and dry under vacuum.

Quantitative Data: Properties of Poly(this compound) with Different Catalysts

| Catalyst System | Polymerization Temperature (°C) | Tacticity | Molecular Weight ( g/mol ) |

| rac-Et(Ind)₂ZrCl₂/MAO | 70 | Isotactic | High |

| rac-Me₂Si(Ind)₂ZrCl₂/MAO | 70 | Isotactic | High |

| Ph₂C(Flu)(Cp)ZrCl₂/MAO | 70 | Syndiotactic | Highest |

Data is qualitative based on findings from Brito et al., and specific molecular weights can vary.[7]

Caption: Ziegler-Natta/Metallocene polymerization of this compound.

This compound as a Comonomer

This compound is also used as a comonomer in the synthesis of polyolefins like linear low-density polyethylene (LLDPE). Its incorporation into the polymer chain introduces long, flexible side branches that disrupt the crystallinity, leading to enhanced flexibility, toughness, and improved low-temperature performance.[9]

Other Applications of this compound

Surface Functionalization

This compound and its derivatives can be used for the surface functionalization of nanoparticles. For example, it can be used in hydrosilylation reactions to create a hydrophobic coating on silicon surfaces.[10] Its long alkyl chain can also be incorporated into ligands to provide steric stabilization to nanoparticles in nonpolar solvents.

Phase-Change Materials

Derivatives of this compound are explored for use as phase-change materials (PCMs) for thermal energy storage. These materials can absorb and release large amounts of latent heat during their solid-liquid phase transitions, making them useful for applications in thermal management and energy conservation.

This compound is a cornerstone chemical in modern materials science with a diverse range of applications. Its utility as a high-boiling point solvent is fundamental to the synthesis of high-quality nanocrystals, although its propensity for thermal polymerization necessitates careful consideration of reaction conditions and purification methods. As a monomer and comonomer, it offers a pathway to novel polymers with tailored properties. The continued exploration of this compound and its derivatives promises further advancements in nanomaterials, polymer science, and energy storage technologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Review of Thermophysical Property Data of Octadecane for Phase-Change Studies | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Fe3O4 Nanoparticles: Structures, Synthesis, Magnetic Properties, Surface Functionalization, and Emerging Applications [mdpi.com]

Methodological & Application

Application Notes and Protocols for High-Temperature Nanoparticle Synthesis Using 1-Octadecene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-octadecene (ODE) as a high-boiling point solvent in the synthesis of various nanoparticles. The thermal decomposition method in ODE is a versatile approach for producing monodisperse nanocrystals with controlled size and morphology, which are of significant interest for applications in drug delivery, medical imaging, and diagnostics.

Introduction

This compound is a long-chain alkene commonly employed as a non-coordinating, high-boiling point solvent (boiling point: 314-315°C) in the colloidal synthesis of high-quality nanoparticles.[1][2] Its high boiling point allows for a wide temperature range for nanoparticle nucleation and growth, enabling precise control over particle size and distribution.[1][3] The thermal decomposition of organometallic precursors in ODE is a popular method for synthesizing a variety of nanoparticles, including iron oxide, copper, and quantum dots.[4][5][6] This method's success lies in the temporal separation of the nucleation and growth phases of the nanocrystals, which is facilitated by the high reaction temperatures achievable with ODE.[7]

However, it is crucial to note that this compound can polymerize at temperatures relevant for nanoparticle synthesis (typically above 120°C), which may lead to impurities in the final product.[8][9][10] Researchers should be aware of this potential side reaction and consider purification strategies or the use of saturated, aliphatic solvents as alternatives where appropriate.[11][12]

Key Applications in Research and Drug Development

Nanoparticles synthesized in this compound have a wide array of applications in the biomedical field:

-

Drug Delivery: Polymeric nanoparticles and other nanocarriers can be used for the controlled and sustained release of therapeutic agents.[13][14] Their size and surface characteristics can be tailored for targeted delivery to specific tissues, enhancing therapeutic efficacy and reducing side effects.[13]

-

Medical Imaging: Superparamagnetic iron oxide nanoparticles (SPIONs) are utilized as contrast agents in Magnetic Resonance Imaging (MRI).[15] Quantum dots, with their size-tunable fluorescence, are valuable as probes for cellular and in vivo imaging.[6]

-

Diagnostics and Sensing: The unique optical and magnetic properties of nanoparticles enable their use in advanced diagnostic assays and biosensors.[4]

-

Antimicrobial Agents: Certain metallic nanoparticles, such as those made of copper, exhibit antimicrobial properties.[5]

Experimental Protocols

Detailed methodologies for the synthesis of three common types of nanoparticles using this compound are provided below.

Protocol 1: Synthesis of Iron Oxide Nanoparticles (IONPs)

This protocol is adapted from the thermal decomposition of an iron-oleate complex.[4][15]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium oleate

-

This compound (ODE)

-

Oleic acid

-

Ethanol

-

Hexane

Procedure:

-

Preparation of Iron-Oleate Complex:

-

In a flask, dissolve iron(III) chloride hexahydrate and sodium oleate in a mixture of ethanol, distilled water, and hexane.

-

Heat the mixture to reflux for 4 hours to form the iron-oleate complex.

-

After cooling, wash the upper organic layer containing the iron-oleate complex with distilled water multiple times in a separatory funnel.

-

Evaporate the hexane to obtain the iron-oleate complex as a waxy solid.

-

-

Nanoparticle Synthesis:

-

In a three-neck flask equipped with a condenser and a thermocouple, mix the iron-oleate complex and oleic acid with this compound.

-

Heat the mixture to 320°C with constant stirring under an inert atmosphere (e.g., argon).[15]

-

Maintain the temperature at 320°C for 30 minutes.[15] The solution will turn from a transparent reddish-brown to a black, turbid solution, indicating the formation of nanoparticles.

-

After the reaction, cool the mixture to room temperature.

-

-

Purification:

-

Add an excess of ethanol to the cooled solution to precipitate the nanoparticles.

-

Centrifuge the mixture to collect the nanoparticles.

-

Wash the nanoparticles with ethanol multiple times and re-disperse them in a non-polar solvent like hexane or toluene.

-

Quantitative Data Summary for IONP Synthesis:

| Parameter | Value | Reference |

| Precursor | Iron-oleate complex | [15] |

| Solvent | This compound | [4][15] |

| Surfactant | Oleic acid | [4] |

| Reaction Temperature | 320°C | [15] |

| Reaction Time | 30 minutes | [15] |

| Resulting Nanoparticle Size | 3 - 20 nm (tunable by varying conditions) | [15] |

Experimental Workflow for IONP Synthesis:

Caption: Workflow for Iron Oxide Nanoparticle Synthesis.

Protocol 2: Synthesis of Copper Nanoparticles

This protocol describes the thermal decomposition of a copper precursor in this compound.[5][16]

Materials:

-

Copper(II) acetate monohydrate

-

Stearic acid

-

1-Octadecanol

-

This compound (ODE)

-

Argon gas

Procedure:

-

Reaction Setup:

-

In a three-neck flask, combine copper acetate monohydrate, stearic acid, and 1-octadecanol in this compound.[5]

-

Purge the system with argon gas to create an inert atmosphere.

-

-

Nanoparticle Synthesis:

-